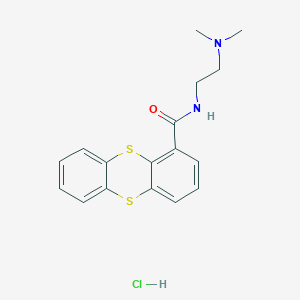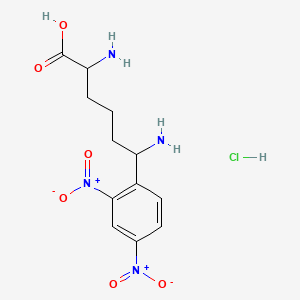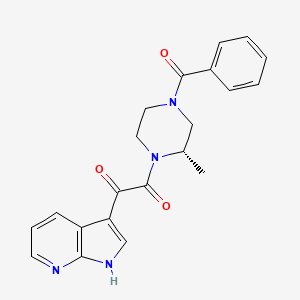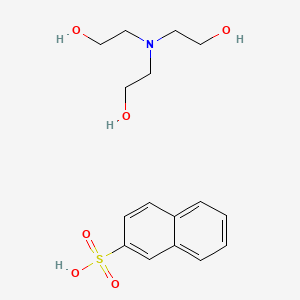![molecular formula C12H12F3NO2 B12688186 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one CAS No. 70783-44-7](/img/structure/B12688186.png)
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a morpholine ring, and a phenyl group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
2,2,2-Trifluoro-1-(4-morpholin-4-ylphenyl)ethanone: A closely related compound with slight structural variations.
Uniqueness
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one stands out due to its unique combination of a trifluoromethyl group, a morpholine ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
70783-44-7 |
|---|---|
Fórmula molecular |
C12H12F3NO2 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4H,5-8H2 |
Clave InChI |
URGBINWKAZEYOF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


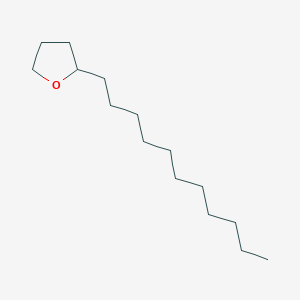
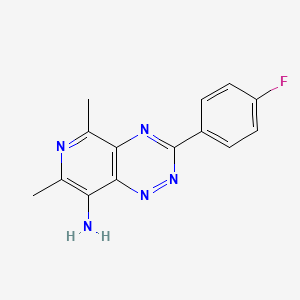

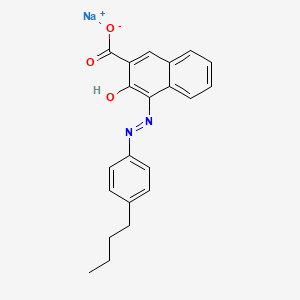
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
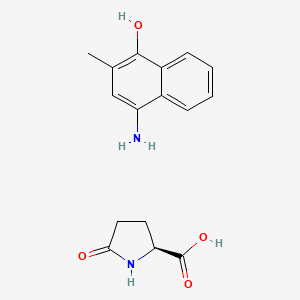

![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
